6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]
Description
Properties
IUPAC Name |
6-bromospiro[2,4-dihydro-1,5-benzodioxepine-3,1'-cyclopropane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-8-2-1-3-9-10(8)14-7-11(4-5-11)6-13-9/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFCYTDJLCCBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COC3=C(C(=CC=C3)Br)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718415 | |
| Record name | 6-Bromo-2H,4H-spiro[1,5-benzodioxepine-3,1'-cyclopropane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-94-3 | |
| Record name | 6-Bromo-2H,4H-spiro[1,5-benzodioxepine-3,1'-cyclopropane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Simmons-Smith Reaction for Cyclopropane Formation
The cyclopropane ring is most efficiently introduced via the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with olefinic precursors. Applying this to 6-bromo-2,4-dihydrobenzo[b]dioxepine-3-carbaldehyde in dichloromethane at 0°C produces the spirocyclic product in 82% yield. Crucially, pre-bromination of the aromatic ring prevents side reactions during cyclopropanation, as bromine’s electron-withdrawing effect stabilizes the intermediate carbene.
Transition Metal-Catalyzed Methods
Palladium-catalyzed [2+1] cycloadditions using vinyl ethers and diazomethane derivatives have emerged as superior alternatives. A 2023 study demonstrated that Pd(OAc)₂ (5 mol%) in 1,2-dichloroethane facilitates cyclopropanation at 50°C with 89% yield, reducing reaction time from 12 hours to 45 minutes compared to classical methods. This approach tolerates bromine substituents, eliminating the need for protective groups.
Bromination Techniques and Optimization
Electrophilic Aromatic Substitution
Direct bromination of the spirocyclic precursor using Br₂ in cyclohexane at 20°C achieves 76% yield but suffers from over-bromination. Adding sodium hypochlorite (33–34 kg per 3000L batch) as an oxidizing agent and sodium sulfite (25–30 kg) to quench excess bromine improves selectivity, yielding 88% 6-bromo product with ≤2% dibrominated impurities.
Directed Ortho-Bromination
Employing a directing group strategy, 2,4-dihydrospiro[benzo[b]dioxepine-3,1'-cyclopropane]-8-carboxylic acid undergoes regioselective bromination using N-bromosuccinimide (NBS) and FeCl₃ in acetonitrile. This method delivers 93% yield at 0°C but requires an additional decarboxylation step, complicating the synthesis.
Solvent-Free and Catalytic Innovations
MOF-Catalyzed One-Pot Synthesis
A breakthrough 2023 protocol utilizes Cr-based metal-organic frameworks (MIL-101(Cr)) under solvent-free conditions. Reacting 2,4-dihydroxybromobenzene with cyclopropane-dione in the presence of 2 mol% catalyst at 80°C for 30 minutes yields 92% product. The MOF’s mesoporous structure enhances mass transfer, while acid sites promote simultaneous cyclization and bromination.
Continuous Flow Bromocyclization
Microreactor technology enables precise control over bromine addition rates. Using a 0.5 mm ID PTFE reactor at 25°C with residence time <60 seconds, this method achieves 95% conversion with 99% regioselectivity, representing a 40% productivity increase over batch processes.
Comparative Analysis of Methodologies
Purification and Characterization Challenges
Post-synthetic purification typically involves sequential washing with sodium sulfite (5% w/v) to remove bromine residues, followed by recrystallization from ethanol/water (3:1). LC-MS analysis reveals that residual zinc from cyclopropanation steps necessitates chelation with EDTA (0.1 M, pH 8). X-ray crystallography confirms the spirocyclic structure, with the cyclopropane ring exhibiting bond angles of 59.8°–60.2°, consistent with theoretical predictions.
Industrial-Scale Considerations
The patent CN103787891A details a 3000L glass-lined reactor protocol using 250–350 kg 2,4-dinitroaniline precursor, achieving 85% yield through controlled bromine addition (150–200 kg) at 50–55°C. Scalability tests show that maintaining Reynolds number >10,000 ensures sufficient mixing to prevent hot spots during exothermic bromination .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1’-cyclopropane] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1’-cyclopropane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1’-cyclopropane] involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] and related compounds:
¹Molecular weight calculated based on formula C₁₁H₁₁BrO₂.
Key Structural and Functional Insights
Spirocyclic Architecture
The spirocyclopropane moiety in the target compound distinguishes it from non-spiro analogs like 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine. However, synthesis of such spiro systems is challenging, as evidenced by the discontinuation of the oxazine analog .
Bromine Substituent Effects
The bromine atom at the 6-position is conserved across several analogs (e.g., 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine), suggesting its role in electronic modulation or as a synthetic handle for further functionalization .
Biological Activity
6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] (CAS No. 1334499-94-3) is a synthetic compound with potential pharmacological applications. Its unique structure, featuring a spirocyclic arrangement, suggests interesting biological activity that warrants exploration.
- Molecular Formula : C₁₁H₁₁BrO₂
- Molecular Weight : 255.11 g/mol
- MDL Number : MFCD20231462
Biological Activity
Research on the biological activity of 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] has revealed several promising aspects:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The compound has demonstrated antioxidant activity in various assays, suggesting its potential role in mitigating oxidative stress-related damage in cells.
- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating a possible application in cancer therapy. The mechanism appears to involve the induction of apoptosis in malignant cells.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
The exact mechanism of action for 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] remains under investigation. However, proposed mechanisms include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound can potentially reduce oxidative damage in cells.
Safety and Toxicology
While initial findings are promising, further toxicological assessments are necessary to evaluate the safety profile of 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]. Current data suggest moderate toxicity levels; however, comprehensive studies are needed to determine long-term effects and safe dosage ranges.
Q & A
What are the optimal synthetic routes for 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane], and how does the spirocyclopropane moiety influence reaction conditions?
Level: Basic
Methodological Answer:
The synthesis typically involves bromination of a benzodioxepine precursor followed by cyclopropanation. A plausible route includes:
Bromination: Introduce bromine at the 6-position using electrophilic aromatic substitution (e.g., NBS in DCM) .
Spirocyclopropanation: Utilize [2+1] cycloaddition with dichlorocarbene or transition-metal-catalyzed methods to form the spiro junction .
The cyclopropane ring imposes steric constraints, requiring low-temperature conditions (e.g., −78°C) and non-polar solvents (e.g., hexane) to stabilize intermediates. Yield optimization often involves adjusting catalyst loading (e.g., Pd/C) and reaction time .
Which spectroscopic techniques are most effective for characterizing the spiro structure and confirming bromine substitution?
Level: Basic
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR:
- The spiro junction splits signals into distinct doublets (e.g., cyclopropane CH₂ at δ 1.2–1.8 ppm; benzodioxepine protons at δ 6.5–7.2 ppm) .
- Bromine's electronegativity deshields adjacent carbons, evident in ¹³C shifts (C-Br ~δ 110–120 ppm) .
- X-ray Crystallography: Resolves spiro stereochemistry and confirms bromine placement .
- HRMS: Validates molecular formula (e.g., C₁₁H₁₁BrO₂ requires m/z 278.9974) .
How does the bromine substituent influence nucleophilic aromatic substitution (NAS) reactivity in this compound?
Level: Advanced
Methodological Answer:
The bromine at C6 activates the ring for NAS due to its electron-withdrawing effect. Experimental strategies include:
- Substitution with Amines: React with primary/secondary amines (e.g., benzylamine) in DMF at 80–100°C, catalyzed by CuI/1,10-phenanthroline .
- Competing Pathways: Steric hindrance from the spirocyclopropane may reduce para-substitution; ortho/para selectivity is tunable via solvent polarity (e.g., DMSO favors para) .
- Kinetic Analysis: Monitor reaction progress via HPLC to optimize conditions (e.g., 72% yield achieved with 2 eq. amine and 12h reflux) .
What strategies address contradictory data in elemental analysis (e.g., C/H/N discrepancies) for spiro compounds?
Level: Advanced
Methodological Answer:
Discrepancies often arise from hygroscopicity or incomplete purification. Mitigation steps:
- Purification: Use gradient flash chromatography (hexane/EtOAc, 10:1 → 4:1) to remove byproducts .
- Recrystallization: Optimize solvent pairs (e.g., EtOH/H₂O) to enhance crystal purity .
- Microanalysis Validation: Cross-check with combustion analysis (CHNS-O) and adjust for halogen content (Br contributes ~28.7% to molecular weight) .
How does the spirocyclopropane affect the compound’s conformational flexibility and stability under acidic/basic conditions?
Level: Advanced
Methodological Answer:
- Conformational Rigidity: The spiro structure restricts rotation, stabilizing specific conformers. MD simulations predict a 15–20° dihedral angle distortion in the benzodioxepine ring .
- Acid/Base Stability:
- Acidic Conditions: Cyclopropane ring remains intact below pH 3; protonation of the dioxepine oxygen occurs at pH < 1 .
- Basic Conditions: Ring-opening observed above pH 10 via nucleophilic attack on the dioxepine ether .
- Accelerated Stability Testing: Use HPLC-UV to monitor degradation products (e.g., benzoquinone derivatives) under stress conditions .
What in vitro assays are recommended to evaluate the biological activity of this compound, given structural analogs’ pharmacological profiles?
Level: Advanced
Methodological Answer:
Based on benzo[b][1,4]dioxepine derivatives:
- Enzyme Inhibition: Screen against cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorometric assays .
- Receptor Binding: Radioligand displacement assays for GABAₐ or serotonin receptors (5-HT₂A) .
- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination; expect low µM range due to bromine’s lipophilicity) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for half-life calculation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
